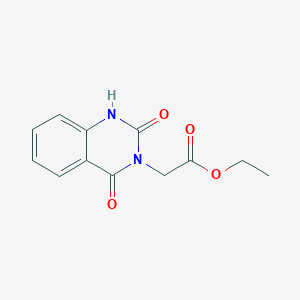

ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate

Description

Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate is a quinazolinone derivative characterized by a fused bicyclic aromatic system (quinazoline) with two ketone groups at positions 2 and 2. This compound is commercially available in various purities (95%) and quantities (0.05g–10g) from suppliers like Enamine and A2B Chem LLC, with prices ranging from $76 to $2470 depending on scale .

Properties

IUPAC Name |

ethyl 2-(2,4-dioxo-1H-quinazolin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-2-18-10(15)7-14-11(16)8-5-3-4-6-9(8)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWYEWSLCIIUIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate typically involves the condensation of anthranilic acid derivatives with ethyl acetoacetate. The reaction is usually carried out in the presence of a catalyst, such as acetic anhydride, under reflux conditions. The resulting intermediate is then cyclized to form the quinazolinone ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazolinone ring are replaced by other nucleophiles. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Oxidized quinazolinone derivatives.

Reduction: Reduced quinazolinone derivatives.

Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate has been investigated for its pharmacological properties. Research indicates that derivatives of quinazoline compounds exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that quinazoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. This compound has been synthesized as part of a series of compounds aimed at enhancing anticancer efficacy through structural modifications .

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains. Its structural features allow for interaction with bacterial enzymes, potentially leading to inhibition of growth .

- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs .

Materials Science

In materials science, this compound is being explored for its potential use in the development of:

- Polymeric Materials : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its functional groups may also facilitate cross-linking in polymer networks .

- Nanocomposites : Research is ongoing into the use of this compound as a filler or modifier in nanocomposite materials, which could improve electrical and thermal conductivity while maintaining lightweight characteristics .

Agricultural Chemistry

The agricultural sector is another area where this compound shows promise:

- Pesticide Development : The compound's ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides. Its derivatives may be designed to target specific pests while minimizing environmental impact .

- Plant Growth Regulators : There is potential for using this compound as a plant growth regulator due to its biochemical activity. This could enhance crop yields and resilience against environmental stressors .

Case Studies and Research Findings

| Application Area | Case Study Reference | Key Findings |

|---|---|---|

| Medicinal Chemistry | PMC9769111 | Demonstrated anticancer activity in vitro. |

| Materials Science | ChemBK | Improved mechanical properties when used in composites. |

| Agricultural Chemistry | LookChem | Potential use as a biopesticide with low toxicity. |

Mechanism of Action

The mechanism of action of ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide

- Structural Differences: Chlorine substituents at positions 5 and 6 on the quinazoline ring and an imino group (NH) at position 2 instead of a ketone. The hydrobromide salt increases polarity and solubility.

- Molecular Data :

- Formula: C₁₂H₁₃Cl₂N₃O₂·BrH

- Molecular Weight: 383.07 g/mol

- Key Feature: Bromide counterion enhances crystallinity for structural characterization.

2-(6-(2-Chloro-4-Trifluoromethylphenoxy)-2,4-Dioxo-1,2-Dihydroquinazolin-3(4H)-yl) Acetate

- Structural Differences: A phenoxy group with electron-withdrawing substituents (Cl, CF₃) at position 6 of the quinazoline ring.

- Synthesis: Prepared via cyclization of 2-amino-5-substituted benzamides with triphosgene, followed by ester hydrolysis and functionalization .

- Activity : Demonstrated herbicidal properties, likely due to the trifluoromethyl group enhancing bioactivity and membrane permeability .

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-Oxoquinazolin-3(4H)-yl)acetate

- Structural Differences : Incorporates a benzodioxin ring linked via an amide bond to the ethyl acetate moiety.

- Molecular Data :

- Formula: C₂₀H₁₇N₃O₆

- Molecular Weight: 395.37 g/mol

- Key Feature : The benzodioxin group may improve binding to aromatic receptors or enzymes, though specific biological data are unavailable .

Ethyl 4-Hydroxy-2-oxo-1,2-Dihydro-1,8-Naphthyridine-3-carboxylate

- Structural Differences : Replaces the quinazoline core with a 1,8-naphthyridine system, introducing a hydroxyl group at position 4.

- Molecular Data :

- Formula: C₁₁H₁₀N₂O₄

- Molecular Weight: 234.21 g/mol

- Application : Naphthyridines are explored for antimicrobial and kinase inhibitory activities, though this derivative’s specific use is unconfirmed .

Data Table: Key Comparative Parameters

Biological Activity

Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate (CAS No. 58004-83-4) is a compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H12N2O4

- Molecular Weight : 248.23 g/mol

- Structural Characteristics : The compound features a quinazolinone core structure, which is known for its pharmacological significance.

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Activity

- Quinazolinone derivatives have been studied for their antimicrobial properties. This compound has shown potential against various bacterial strains. Research indicates that modifications in the quinazolinone structure can enhance antimicrobial efficacy.

2. Anticancer Properties

- Studies have demonstrated that compounds within the quinazolinone family possess anticancer activity. This compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways and the induction of apoptosis in tumor cells.

3. Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cancer cell metabolism and inflammation.

- Receptor Modulation : It could interact with various receptors involved in cellular signaling pathways, leading to altered cellular responses.

Research Findings and Case Studies

Several studies have explored the biological activity and therapeutic potential of this compound:

| Study | Findings |

|---|---|

| Shao et al. (2001) | Demonstrated antimicrobial properties against multiple bacterial strains. |

| MDPI (2022) | Reported anticancer activity through apoptosis induction in cancer cell lines. |

| BenchChem (2024) | Highlighted potential applications in drug development due to its diverse biological activities. |

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions. Variations in synthesis can lead to derivatives with enhanced biological activity:

- Oxidized Derivatives : These may exhibit improved antimicrobial properties.

- Substituted Variants : Functional group modifications can tailor the compound's activity profile for specific therapeutic applications.

Q & A

Q. Key Parameters for Optimization :

| Variable | Impact on Yield |

|---|---|

| Solvent (DMF vs. DMSO) | DMF improves solubility of intermediates |

| Reaction Time | Prolonged reflux (5–18 hours) enhances conversion |

| Catalyst | Potassium carbonate increases nucleophilicity of thiol groups |

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C–C mean = 0.005 Å, R factor = 0.044) to confirm stereochemistry .

- NMR/IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, quinazolinone ring protons at δ 7.2–8.5 ppm) .

- Melting Point Analysis : Compare observed values (e.g., 141–143°C) with literature to assess purity .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient quinazolinone core may favor nucleophilic attacks at the 2-position .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. ethanol) on reaction kinetics using tools like COMSOL Multiphysics .

- Docking Studies : Predict binding affinities for biological targets (e.g., α-glucosidase) to guide functionalization .

Advanced: How to resolve contradictions in reported biological activities (e.g., anticonvulsant vs. α-glucosidase inhibition)?

Methodological Answer:

- Comparative Assays : Re-evaluate activity under standardized conditions (e.g., NIH Stroke Scale for anticonvulsant models vs. enzymatic assays for α-glucosidase) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., 2,4-dichlorophenyl vs. p-tolyl) and correlate with activity trends .

- Theoretical Frameworks : Link results to established mechanisms (e.g., quinazolinones’ role in GABA modulation vs. glycosidase inhibition) .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to remove unreacted starting materials .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar byproducts .

- Distillation : Reduce solvent residues under vacuum (e.g., DMSO removal at 60°C) .

Advanced: How to design experiments probing the mechanism of quinazolinone ring formation?

Methodological Answer:

- Kinetic Studies : Monitor intermediate formation via HPLC at varying temperatures (25–80°C) to identify rate-limiting steps .

- Isotopic Labeling : Use ¹³C-labeled glycine or methyl groups to trace carbon migration during cyclization .

- In Situ Spectroscopy : Employ FT-IR or Raman to detect transient species (e.g., isocyanate intermediates) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Use fume hoods to avoid inhalation of DMSO vapors .

- First Aid : Immediate ethanol rinsing for skin contact; consult toxicity data (e.g., LD₅₀ > 2000 mg/kg in rodents) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can AI-driven automation improve synthesis scalability?

Methodological Answer:

- Smart Laboratories : Implement real-time feedback loops using AI to adjust reflux time or solvent ratios based on intermediate purity .

- Process Simulation : Optimize batch reactor conditions (e.g., pressure, stirring rate) via COMSOL Multiphysics .

- Data Mining : Train models on PubChem datasets to predict optimal coupling reagents (e.g., CDI vs. DCC) .

Basic: What are common byproducts in its synthesis, and how are they characterized?

Methodological Answer:

- Byproducts : Hydrolyzed esters (e.g., 2-(2,4-dioxoquinazolin-3-yl)acetic acid) or dimerized quinazolinones .

- Characterization :

- LC-MS : Identify m/z peaks corresponding to dimer masses (e.g., [M+H]⁺ = 591.68 for C₃₀H₃₃N₅O₆S) .

- TLC : Compare Rf values under UV (254 nm) to distinguish products .

Advanced: How to address low reproducibility in biological assays involving this compound?

Methodological Answer:

- Batch Consistency : Ensure synthetic protocols yield >98% purity via HPLC .

- Assay Standardization : Use positive controls (e.g., acarbose for α-glucosidase) and normalize data to protein concentration .

- Meta-Analysis : Reconcile discrepancies using frameworks like CRD-CMA (Canadian Research Data Classification) to align methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.